molecular formula C17H21O3PSe B12546773 Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester CAS No. 168129-73-5

Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester

Cat. No.: B12546773
CAS No.: 168129-73-5
M. Wt: 383.3 g/mol
InChI Key: CCICVTSAYNAONR-UHFFFAOYSA-N
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Description

Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester is a specialized organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a phenyl(phenylseleno)methyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a phenyl(phenylseleno)methyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable and that the product meets industrial standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, simpler phosphonic acid esters, and substituted phosphonic acid esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester exerts its effects involves the interaction of its phosphonic acid group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester groups facilitate its solubility and transport within different environments .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, phenyl-, diethyl ester
  • Phosphonic acid, (phenylmethyl)-, diethyl ester

Uniqueness

Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to other phosphonic acid esters. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability .

Properties

CAS No.

168129-73-5

Molecular Formula

C17H21O3PSe

Molecular Weight

383.3 g/mol

IUPAC Name

[diethoxyphosphoryl(phenylselanyl)methyl]benzene

InChI

InChI=1S/C17H21O3PSe/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)22-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3

InChI Key

CCICVTSAYNAONR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)[Se]C2=CC=CC=C2)OCC

Origin of Product

United States

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